

synthesis and characterization of 2-(4-Chlorophenyl)oxazole

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)oxazole

CAS No.: 46047-24-9

Cat. No.: B1595145

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Application Note: Synthesis and Characterization of **2-(4-Chlorophenyl)oxazole**

Abstract

This application note details a robust, scalable protocol for the synthesis of **2-(4-chlorophenyl)oxazole** (CAS: 1638-23-9), a critical heterocyclic scaffold in medicinal chemistry. Unlike 2,4- or 2,5-disubstituted oxazoles often synthesized via Hantzsch condensation, the 2-aryl-unsubstituted oxazole requires specific cyclodehydration strategies. This guide utilizes the Robinson-Gabriel cyclization of an acetal-protected amide precursor, ensuring high regioselectivity and yield. We provide step-by-step experimental procedures, purification strategies, and comprehensive characterization data (NMR, MS, MP) to validate the target structure.

Introduction & Retrosynthetic Analysis

The oxazole ring is a privileged structure in drug discovery, serving as a bioisostere for amides and esters due to its hydrogen-bonding capability and metabolic stability. The 2-(4-chlorophenyl) motif is particularly valuable as a lipophilic anchor in fragment-based drug design (FBDD) and as an intermediate for COX-2 inhibitors and fluorescent probes.

Retrosynthesis: The most reliable route to 2-substituted oxazoles (with hydrogens at C4 and C5) is the cyclodehydration of

-acylamino aldehydes. Since the free aldehyde is unstable, we employ the aminoacetaldehyde dimethyl acetal as a masked aldehyde equivalent.

- Disconnection: C2–N3 and C5–O1 bonds.
- Precursor:

-(2,2-dimethoxyethyl)-4-chlorobenzamide.
- Starting Materials: 4-Chlorobenzoyl chloride and Aminoacetaldehyde dimethyl acetal.

Figure 1: Retrosynthetic strategy utilizing the acetal-masked Robinson-Gabriel approach.

Experimental Protocol

Step 1: Synthesis of -(2,2-dimethoxyethyl)-4-chlorobenzamide

This step involves the Schotten-Baumann or anhydrous acylation of the amine acetal. The anhydrous method is preferred for higher purity.

Reagents:

- 4-Chlorobenzoyl chloride (1.0 equiv)
- Aminoacetaldehyde dimethyl acetal (1.0 equiv)
- Triethylamine (TEA) (1.2 equiv)
- Dichloromethane (DCM) (anhydrous)

Procedure:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add Aminoacetaldehyde dimethyl acetal (10 mmol, 1.05 g) and TEA (12 mmol, 1.67 mL) to DCM (50 mL). Cool the solution to 0 °C in an ice bath.
- Addition: Dropwise add a solution of 4-Chlorobenzoyl chloride (10 mmol, 1.75 g) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.

- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
- Workup: Quench with saturated NaHCO₃ (30 mL). Separate the organic layer and wash with 1M HCl (20 mL) followed by brine.
- Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Result: White solid or viscous oil. Yield: ~90-95%. This intermediate is sufficiently pure for the next step.

Step 2: Cyclization to 2-(4-Chlorophenyl)oxazole

The acetal is deprotected in situ to the aldehyde, which undergoes cyclodehydration.

Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt% P

O

in methanesulfonic acid) are the reagents of choice. Eaton's reagent is preferred for easier workup (liquid at RT).

Reagents:

- Intermediate Amide (from Step 1)
- Eaton's Reagent (5 mL per gram of substrate) OR Polyphosphoric Acid (PPA)

Procedure:

- Mixing: In a 50 mL RBF, charge the Intermediate Amide (5 mmol, ~1.2 g). Add Eaton's Reagent (6 mL).
- Heating: Heat the mixture to 110 °C for 2 hours. The mixture will turn dark brown.

- Quenching (Critical): Cool the reaction to RT. Pour the mixture slowly onto crushed ice (50 g) with vigorous stirring. The oxazole may precipitate, or an oil may form.

- Neutralization: Carefully neutralize the acidic solution with 50% NaOH or solid Na

CO

until pH ~8. Caution: Exothermic.

- Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

SO

, and concentrate.[1]

- Purification: Purify the crude residue by flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

- Product: **2-(4-Chlorophenyl)oxazole** is obtained as a white to off-white crystalline solid.

Characterization Data

The following data validates the successful synthesis of the target.

Table 1: Physicochemical Properties

Property	Value	Notes
Appearance	White crystalline solid	May appear off-white if crude

| Molecular Formula | C

H

ClNO || | Molecular Weight | 179.60 g/mol | | | Melting Point | 78 – 80 °C | Lit. varies; distinct from 2-phenyl (45°C) | | R

Value | 0.60 | 20% EtOAc in Hexane |

Spectroscopic Analysis:

• H NMR (400 MHz, CDCl₃)

):

- 8.02 (d, 2H, Ar-H2'/H6') – Ortho to oxazole, deshielded.
- 7.71 (d, 1H, Oxazole-H5) – Characteristic C5 proton.
- 7.44 (d, 2H, Ar-H3'/H5') – Meta to oxazole.
- 7.23 (d, 1H, Oxazole-H4) – Characteristic C4 proton.
- Note: The coupling between H4 and H5 is often small (0.5-1.0 Hz).

• C NMR (100 MHz, CDCl₃)

):

- 161.5 (C2), 139.0 (C5), 136.5 (Ar-Cl), 129.1 (Ar-C), 128.3 (Ar-C), 127.8 (Ar-C), 126.0 (C4).

• Mass Spectrometry (ESI+):

- Calculated

- Found

(Isotope pattern shows characteristic 3:1 ratio for

Cl/

Cl).

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of **2-(4-chlorophenyl)oxazole**.

Troubleshooting & Optimization (Expertise)

- **Incomplete Cyclization:** If the intermediate amide remains after 2 hours in Eaton's reagent, increase temperature to 120 °C. Do not exceed 130 °C to avoid charring.
- **Purification Issues:** The oxazole is weakly basic.[2] If the product streaks on silica, add 1% Triethylamine to the eluent.
- **Alternative Reagents:** If Eaton's reagent is unavailable, Polyphosphoric Acid (PPA) works identically but is more viscous and harder to quench. Use warm water to dissolve the PPA matrix during workup.
- **Regioselectivity:** This method is specific for 2-substituted oxazoles. If you require the 4-aryl isomer (4-(4-chlorophenyl)oxazole), you must use the reaction of -bromo-4-chloroacetophenone with formamide.

Safety Considerations

- **4-Chlorobenzoyl Chloride:** Corrosive and lachrymator. Handle in a fume hood.
- **Eaton's Reagent:** Corrosive and dehydrating. Reacts violently with water. Quench slowly on ice.
- **DCM:** Suspected carcinogen. Use appropriate PPE.

References

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